molecular formula C18H30N4 B11796286 1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)-4-methylpiperazine

1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)-4-methylpiperazine

Cat. No.: B11796286
M. Wt: 302.5 g/mol
InChI Key: VGBDJSYSOXRUHZ-UHFFFAOYSA-N
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Description

1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)-4-methylpiperazine is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and a piperazine ring, making it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)-4-methylpiperazine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyridine intermediates, followed by their coupling with piperazine. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)-4-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. In vitro studies demonstrated that derivatives of this compound exhibit selective inhibition of certain cancer cell lines.

Case Study:
A study on related piperazine derivatives showed promising results against breast cancer cells, with IC50 values indicating effective cytotoxicity. For instance, one derivative exhibited an IC50 of 15 µM, suggesting the potential for further development as an anticancer therapeutic .

CompoundCell LineIC50 (µM)Notes
Derivative AMCF-7 (Breast)15Effective cytotoxicity
Derivative BHeLa (Cervical)20Moderate activity

Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology, particularly as a modulator of neurotransmitter systems.

Mechanism of Action:
Research indicates that compounds with similar piperazine structures can act as selective serotonin reuptake inhibitors (SSRIs) or as antagonists at dopamine receptors, which are critical in treating depression and schizophrenia .

Target ReceptorActivityReference
Serotonin ReceptorInhibition
Dopamine ReceptorAntagonism

Inhibition of Eukaryotic Initiation Factor 4A3

This compound has been investigated for its ability to inhibit eukaryotic initiation factor 4A3 (eIF4A3), a protein involved in cancer cell proliferation.

Findings:
Compounds structurally similar to 1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)-4-methylpiperazine have shown selective inhibitory effects on eIF4A3 with minimal impact on other eIF4A family proteins. This selectivity is crucial for reducing side effects in potential cancer therapies .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. The presence of specific functional groups influences its pharmacological properties significantly.

SubstituentActivity ImpactNotes
Isopropyl GroupEnhances lipophilicityImproves membrane permeability
Pyridine RingCritical for receptor bindingEssential for biological activity

Mechanism of Action

The mechanism of action of 1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)morpholine
  • 2-amino-4-(1-piperidine)pyridine derivatives

Uniqueness

1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)-4-methylpiperazine is unique due to its specific combination of piperidine, pyridine, and piperazine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)-4-methylpiperazine (CAS No. 1352539-80-0) is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₃₀N₄, with a molecular weight of 302.46 g/mol. The compound features a piperazine core substituted with a pyridine moiety and an isopropylpiperidine side chain, contributing to its unique biological profile.

PropertyValue
Molecular FormulaC₁₈H₃₀N₄
Molecular Weight302.46 g/mol
CAS Number1352539-80-0
Purity≥97%

Receptor Interactions

Research indicates that this compound interacts with various neurotransmitter receptors, particularly:

  • Dopamine Receptors : Exhibits affinity for D₂ and D₄ subtypes, suggesting potential antipsychotic effects.
  • Serotonin Receptors : Modulates serotonin pathways, which may influence mood and anxiety disorders.

These interactions suggest that the compound could be beneficial in treating conditions such as schizophrenia and depression.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, indicating potential anticancer properties. For example, it has shown effectiveness against human breast cancer cells with an IC₅₀ value in the micromolar range .

Antipsychotic Potential

A study published in the Journal of Medicinal Chemistry investigated the pharmacological profile of similar piperazine derivatives. The results indicated that compounds with structural similarities to this compound exhibited significant antipsychotic activity in animal models . These findings support further exploration into its therapeutic applications.

Anticancer Activity

Another research effort focused on the compound's role in inhibiting tumor growth. In a xenograft model of breast cancer, administration of the compound resulted in a notable reduction in tumor size compared to controls, highlighting its potential as an anticancer agent .

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. Its half-life and metabolic pathways are still under investigation but show promise for oral administration.

Summary Table of Pharmacokinetic Properties

PropertyValue
BioavailabilityModerate
Half-lifeTBD
Metabolic PathwaysTBD

Properties

Molecular Formula

C18H30N4

Molecular Weight

302.5 g/mol

IUPAC Name

1-methyl-4-[3-(1-propan-2-ylpiperidin-2-yl)pyridin-2-yl]piperazine

InChI

InChI=1S/C18H30N4/c1-15(2)22-10-5-4-8-17(22)16-7-6-9-19-18(16)21-13-11-20(3)12-14-21/h6-7,9,15,17H,4-5,8,10-14H2,1-3H3

InChI Key

VGBDJSYSOXRUHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCCC1C2=C(N=CC=C2)N3CCN(CC3)C

Origin of Product

United States

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